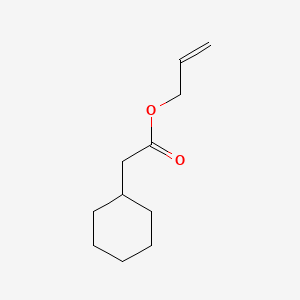

Allyl cyclohexaneacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

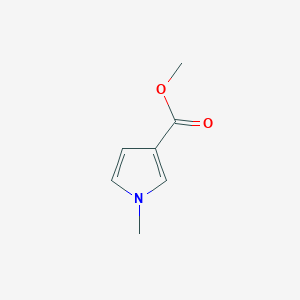

Allyl cyclohexylacetate, also known as 2-aminothiadiazole or 1, 3, 4-thiadiazol-2-amine, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Allyl cyclohexylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, allyl cyclohexylacetate is primarily located in the membrane (predicted from logP). Allyl cyclohexylacetate has a sweet, apricot, and fruity taste.

科学的研究の応用

Catalysis in Synthesis of Cyclohexenone Derivatives Allyl compounds, including those related to allyl cyclohexaneacetate, have been utilized in the synthesis of cyclohexenone derivatives. Research demonstrates that allylic compounds react with acetoacetates in the presence of a ruthenium complex catalyst to yield cyclohexenone derivatives, a process significant in organic synthesis (Zhang, Mitsudo, Kondo, & Watanabe, 1995).

Allylic Carboxylations and Lactonization Palladium catalysis has been employed for allylic carboxylation of alkenes, such as cyclohexene, using benzoquinone and peroxides as oxidants. This process is crucial for producing allylic acetates and lactones, highlighting its potential in pharmaceutical and material sciences (Aakermark, Larsson, & Oslob, 1994).

Palladium-Catalyzed Allylic Oxidation Studies show that cyclohexene, a compound structurally related to allyl cyclohexaneacetate, can be converted into allyl acetates using palladium acetate and a reoxidation system. This oxidation process is significant for the synthesis of complex molecules in chemical research (Bystroem, Larsson, & Aakermark, 1990).

Homogeneous Catalytic Oxidations The homogeneous catalytic oxidation of cyclohexene using transition-metal-substituted phosphotungstates and hydrogen peroxide has been explored. The study of these catalysts' activity in allylic oxidation is vital for developing efficient and selective oxidation processes in organic chemistry (Song, Xin, Zhang, & Wang, 2017).

Exploring High-Valent Iron-Oxo Oxidants Cyclohexene, closely related to allyl cyclohexaneacetate, has been used as a substrate probe to understand the nature of high-valent oxidants in bio-inspired nonheme iron catalysts. Such studies are critical in biochemistry and catalysis research (Oloo, Feng, Iyer, Parmelee, Xue, & Que, 2013).

Allylic Oxidation Catalyzed by Schiff Base Complex Research on the allylic oxidation of cyclohexene catalyzed by Schiff base copper complex indicates a potential application in green chemistry. The focus on environmentally friendly catalysts and solvents is essential for sustainable chemical processes (Mukherjee, Samanta, Roy, & Bhaumik, 2006).

Catalytic Oxidation with Molecular Oxygen The study of catalytic oxidation of cyclohexene with O2 under mild conditions using transition-metal catalysts highlights innovative approaches in chemical synthesis. Such research is critical for developing new methods in industrial chemistry (Denekamp, Antens, Slot, & Rothenberg, 2018).

Palladium-Catalyzed Deracemization The palladium-catalyzed deracemization of cyclic allylic carbonates in water, forming allylic alcohols, demonstrates the utility of allyl compounds in asymmetric synthesis, which is pivotal in the development of pharmaceuticals and fine chemicals (Luessem & Gais, 2003).

Catalytic, Enantioselective Cyclopropanation Allylic alcohols, including those similar to allyl cyclohexaneacetate, have been used in the catalytic, enantioselective cyclopropanation. This methodology is significant in stereoselective synthesis, a crucial aspect of drug development and material science (Denmark & O'Connor, 1997).

Regiochemistry in Palladium-Catalyzed Allylic Alkylation Research on controlling regiochemistry in palladium-catalyzed allylic alkylation using tricyclohexylphosphine showcases advancements in selective chemical synthesis, vital for complex molecule construction (Blacker, Clarke, Loft, & Williams, 1999).

特性

CAS番号 |

4728-82-9 |

|---|---|

製品名 |

Allyl cyclohexaneacetate |

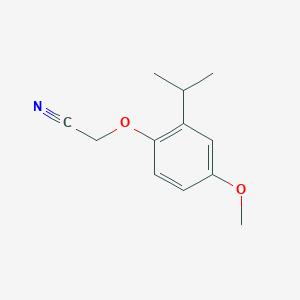

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC名 |

prop-2-enyl 2-cyclohexylacetate |

InChI |

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2 |

InChIキー |

UECFOOSFSUDPOR-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)CC1CCCCC1 |

正規SMILES |

C=CCOC(=O)CC1CCCCC1 |

密度 |

0.945-0.965 |

その他のCAS番号 |

4728-82-9 |

物理的記述 |

Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou |

ピクトグラム |

Irritant |

溶解性 |

Soluble in ethanol and oils 1ml in 4ml 80% ethanol (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)